[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride
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Overview
Description
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride is a synthetic compound characterized by its unique structure, which includes a pentafluoro-lambda6-sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride typically involves a multi-step process. One common method includes the reaction of a suitable precursor with pentafluorosulfur chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with hydrochloric acid to yield the final hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality for various applications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfane group to less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols are used in the presence of catalysts or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong interactions with biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane: The non-hydrochloride form of the compound.
Pentafluorosulfur derivatives: Other compounds containing the pentafluorosulfur group, such as pentafluorosulfur benzene.
Uniqueness
[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfane hydrochloride is unique due to its specific combination of an amino group and a pentafluorosulfur group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2460763-67-9 |
---|---|
Molecular Formula |
C3H7ClF5NS |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
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